molecular formula C10H7NO B2360974 5-Methylbenzofuran-2-carbonitrile CAS No. 35351-43-0

5-Methylbenzofuran-2-carbonitrile

Cat. No.: B2360974
CAS No.: 35351-43-0
M. Wt: 157.172
InChI Key: KFUGKHCNRKHFLN-UHFFFAOYSA-N
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Description

5-Methylbenzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzofuran-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-Methylbenzofuran-2-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methylbenzofuran-2-carbonitrile include:

  • Benzofuran-2-carbonitrile
  • 5-Methylbenzofuran
  • 2-Methylbenzofuran
  • Benzofuran-2-carboxylic acid

Uniqueness

This compound is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other benzofuran derivatives .

Properties

IUPAC Name

5-methyl-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUGKHCNRKHFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the suspension of 5-methylbenzofuran-2-carboxamide (5.17 g, 29.5 mmol) in 66 mL of anhydrous THF was added TEA (8.23 mL, 59.0 mmol). TFAA (6.25 mL, 44.3 mmol) was added dropwise to the above mixture at 0° C. (internal temperature did not exceed 15° C.). After stirring at 0° C. for 1 hr, the reaction was complete by TLC. The reaction mixture was poured into 610 mL of H2O, and extracted with EtOAc 3 times. The organic layer was washed with sat. NaHCO3, brine and dried over Na2SO4, filtered and concentrated under reduced pressure, and the resulting residue was purified by silica gel flash chromatography, 100% Heptane-8% Ethyl Acetate/92% Heptane, to yield 5-methylbenzofuran-2-carbonitrile (3.65 g). 1H NMR (400 MHz, DMSO-d6) δ 2.42 (s, 3H), 7.42 (dd, J=8.6, 1.8 Hz, 1H), 7.59-7.67 (m, 2H), 8.03 (d, J=0.9 Hz, 1H).
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
610 mL
Type
reactant
Reaction Step Four

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